Pivmecillinam
Overview
Description
Pivmecillinam is an orally active prodrug of mecillinam, an extended-spectrum penicillin antibiotic . It is the pivaloyloxymethyl ester of mecillinam . Pivmecillinam is primarily active against Gram-negative bacteria and is used mainly in the treatment of lower urinary tract infections .
Synthesis Analysis
The synthesis of Pivmecillinam involves the reaction of mecillinam with a halomethyl pivalate in an aprotic polar solvent such as N,N-dimethylformamide . The reaction is carried out at 0-25 degrees Celsius for 10-20 hours .
Molecular Structure Analysis
Pivmecillinam is a pivaloyloxymethyl ester of amdinocillin . Its chemical formula is C21H33N3O5S and it has a molar mass of 439.57 g/mol .
Chemical Reactions Analysis
Pivmecillinam is well absorbed orally and is broken down to amdinocillin in the intestinal mucosa . It is active against gram-negative organisms .
Physical And Chemical Properties Analysis
Pivmecillinam is a β-lactam antibiotic and a pivaloyl-containing pro-drug . It belongs to the class of amidinopenicillin .
Scientific Research Applications
Efficacy in Treating Urinary Tract Infections
Pivmecillinam has shown significant efficacy in treating lower urinary tract infections (UTIs) in women. Clinical and bacteriological outcomes of its treatment were comparable to those of placebo for various uropathogens, including Staphylococcus saprophyticus, Escherichia coli, and others, regardless of their susceptibility to mecillinam, the active substance of pivmecillinam (Monsen et al., 2014). It is particularly effective against gram-negative organisms like Escherichia coli and other Enterobacteriaceae, maintaining low resistance levels despite widespread use (Graninger, 2003).
Pharmacokinetics and Stability
LC-MS/MS methods have been developed to quantify pivmecillinam and mecillinam in human plasma, contributing to the understanding of its pharmacokinetics in humans. This has enhanced the stability of these compounds under various storage and processing conditions (Sun et al., 2022).
Effectiveness Against Multidrug-Resistant Bacteria
Pivmecillinam demonstrates good in vitro efficacy against extended-spectrum β-lactamase (ESBL-) or plasmid-mediated AmpC-producing Escherichia coli. A study showed that two dosing regimens of pivmecillinam reduced the number of colony-forming units in urine for strains including mecillinam-resistant strains (Zykov et al., 2019).
Use in Pregnant Women
Pivmecillinam has been widely used for the treatment of UTIs in pregnancy, confirmed by clinical studies and epidemiological data. It is considered safe and effective for this group, without significant impact on the normal oropharyngeal, intestinal, and skin microflora (Nicolle, 2000).
Low Impact on Normal Microflora
Studies have indicated that pivmecillinam has a minimal effect on the normal microflora of the host, which translates to a lower rate of selection of resistant bacteria and fewer instances of complications like diarrhoea or Candida vaginitis (Sullivan et al., 2001).
Treatment of Dysentery in Children
Pivmecillinam has been recommended bythe World Health Organization for the treatment of dysentery in children. Studies have shown that treatment with pivmecillinam results in cure rates of over 99% in terms of clinical failure, bacteriological failure, and bacteriological relapse, potentially reducing diarrhoea mortality attributable to dysentery (Traa et al., 2010).
Resistance and Consumption Trends
Despite the easy development of resistance to pivmecillinam in vitro, its broad use in primary care has not led to an increase in resistance rates. In the context of urinary tract infections, pivmecillinam remains an example of an antibiotic with low resistance rates despite high consumption (Frimodt-Møller et al., 2022).
Treating Infections Resistant to Other Antibiotics
Pivmecillinam has shown efficacy in treating infections caused by bacteria resistant to other antibiotics. A study highlighted the clinical and bacteriological efficacy of pivmecillinam treatment for UTIs caused by ESBL-producing Escherichia coli (Titelman et al., 2012).
Safety And Hazards
The most common side effects of Pivmecillinam use are rash and gastrointestinal upset, including nausea and vomiting . Pivmecillinam should be used with caution for long-term or frequently repeated treatment, due to the possibility of carnitine depletion . It can cause false-positive urinary glucose if tested for reducing substrates .
Future Directions
properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGNOVNWUSPMDP-HLLBOEOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048538 | |
Record name | Pivmecillinam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pivmecillinam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.26e-02 g/L | |
Record name | Pivmecillinam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pivmecillinam interferes with the biosynthesis of the bacterial cell wall however its activity is slightly different from that of other penicillins and cephalosporins | |
Record name | Pivmecillinam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pivmecillinam | |
CAS RN |
32886-97-8 | |
Record name | Pivmecillinam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32886-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amdinocillin pivoxil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivmecillinam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pivmecillinam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pivmecillinam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMDINOCILLIN PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WAM1OQ30B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pivmecillinam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
Record name | Pivmecillinam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pivmecillinam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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